Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-
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Overview
Description
Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- is a complex organic compound that features a benzenemethanol core substituted with a hydroxyphenyl and aminopyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- typically involves multi-step organic reactionsThe aminopyridinyl group is then introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 3-hydroxy-: Similar structure but lacks the aminopyridinyl group.
3-(Hydroxymethyl)phenol: Similar core structure but different substituents.
Pyrazolo[1,5-a]pyrimidines: Similar heterocyclic structure but different functional groups
Uniqueness
Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
821784-29-6 |
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Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-[[[5-[3-(hydroxymethyl)phenyl]pyridin-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C19H18N2O2/c22-13-15-4-1-5-16(7-15)17-9-18(12-20-11-17)21-10-14-3-2-6-19(23)8-14/h1-9,11-12,21-23H,10,13H2 |
InChI Key |
JDTZKTUXMAUEAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC=CC(=C3)CO |
Origin of Product |
United States |
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